

ONC201 Oral Bioavailability Technical Support Center

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Compound of Interest

Compound Name: *TIC10g*

Cat. No.: *B15614431*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the oral bioavailability of ONC201.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of ONC201?

A1: The primary challenges stem from its physicochemical properties. ONC201 has poor water solubility and can exhibit stability issues, which can limit its dissolution in the gastrointestinal fluid and subsequent absorption.^{[1][2]}

Q2: What formulation strategies have been explored to enhance ONC201's oral bioavailability?

A2: Current research and clinical studies have utilized a few key strategies:

- **Salt Formation:** The dihydrochloride salt form of ONC201 has been used in clinical trials, often administered in capsules.^[3] Salt formation is a common strategy to improve the solubility and dissolution rate of poorly soluble drugs.
- **Solubilizing Excipients:** A pediatric oral solution has been developed using nicotinamide, a hydrotrope, to significantly enhance the solubility and stability of ONC201.^{[1][4]}

- Dosing Regimen Optimization: Clinical trials have explored different dosing schedules, such as once-weekly or twice-weekly, to optimize therapeutic exposure.[5]

Q3: Is there a known food effect on the oral absorption of ONC201?

A3: In early clinical trials, ONC201 was administered without food intake for two hours before or after drug administration.[3] For some oral oncology drugs, food can significantly affect bioavailability by altering gastric pH, delaying gastric emptying, or increasing splanchnic blood flow.[6][7][8] For palbociclib, another oral oncology drug with pH-dependent solubility, administration with food modestly increased exposure and greatly reduced pharmacokinetic variability.[9] Conversely, for UFT/leucovorin, food decreased the absorption of some components.[10] The specific impact of food on ONC201 bioavailability requires further dedicated clinical studies.

Troubleshooting Guides

Problem 1: Low and variable plasma concentrations of ONC201 in preclinical animal models.

- Possible Cause 1: Poor dissolution of the administered formulation.
 - Troubleshooting Step:
 - Characterize the solid form: Confirm the crystalline form and particle size of the ONC201 active pharmaceutical ingredient (API). Amorphous forms or micronized particles can improve dissolution rates.
 - Formulation enhancement: Consider formulating ONC201 with solubility-enhancing excipients. This could include the use of surfactants, cyclodextrins, or developing a solid dispersion.[11][12][13] For example, a pediatric oral solution of ONC201 successfully utilized nicotinamide to improve solubility.[1]
 - In vitro dissolution testing: Conduct dissolution studies under various pH conditions (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract and assess the release profile of your formulation.[14][15][16]
- Possible Cause 2: Poor permeability across the intestinal epithelium.

- Troubleshooting Step:

- In vitro permeability assessment: Perform a Caco-2 permeability assay to determine the apparent permeability coefficient (P_{app}) of ONC201. This will help understand if the compound is subject to efflux by transporters like P-glycoprotein (P-gp).[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)
- Inhibition of efflux transporters: If high efflux is suspected, co-administration with a known P-gp inhibitor (e.g., verapamil) in your in vitro or in vivo experiments can confirm the role of efflux transporters.[\[19\]](#)

Problem 2: Inconsistent results in in vitro dissolution studies.

- Possible Cause 1: Inappropriate dissolution medium or method.

- Troubleshooting Step:

- Method validation: Ensure your dissolution method is robust and validated. Key parameters include the apparatus (e.g., USP Apparatus 2 - paddle), rotation speed, temperature, and volume of the dissolution medium.[\[14\]](#)[\[16\]](#)
- Biorelevant media: For poorly soluble drugs like ONC201, consider using biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in the fasted and fed states, respectively.
- "Coning" effect: If you observe a mound of undissolved powder at the bottom of the vessel (coning), especially with the paddle apparatus, consider increasing the paddle speed or using the basket apparatus (USP Apparatus 1).[\[14\]](#)

- Possible Cause 2: Degradation of ONC201 in the dissolution medium.

- Troubleshooting Step:

- Stability assessment: ONC201 has known stability issues and is sensitive to light and oxidation.[\[1\]](#) Analyze the stability of ONC201 in your chosen dissolution media over the duration of the experiment.
- Protect from light: Conduct dissolution experiments in light-protected vessels.

- Use of antioxidants: If oxidative degradation is confirmed, the addition of antioxidants to the formulation or dissolution medium might be necessary, though this would require careful justification.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Oral ONC201 in Clinical Trials

Dose and Schedule	Cmax (µg/mL)	Tmax (h)	AUC0-tlast (h·µg/mL)	Half-life (h)	Patient Population	Reference
625 mg every 3 weeks	1.5 - 7.5	1.8 (mean)	37.7 (mean, h·µg/L)	11.3 (mean)	Advanced Solid Tumors	[3]
375 mg (single dose)	~1.5	~2	~15	Not Reported	Advanced Solid Tumors	[21][22]
625 mg (single dose)	~2.5	~2	~20	Not Reported	Advanced Solid Tumors	[21][22]
625 mg (scaled by weight) once weekly	2.3	2.1	16.4	8.4	Pediatric H3 K27M-mutant glioma	[23]

Note: AUC values may be reported in different units across studies.

Experimental Protocols

1. In Vitro Dissolution Testing for ONC201 Capsules

- Objective: To assess the in vitro release profile of ONC201 from a capsule formulation.
- Apparatus: USP Apparatus 2 (Paddle).

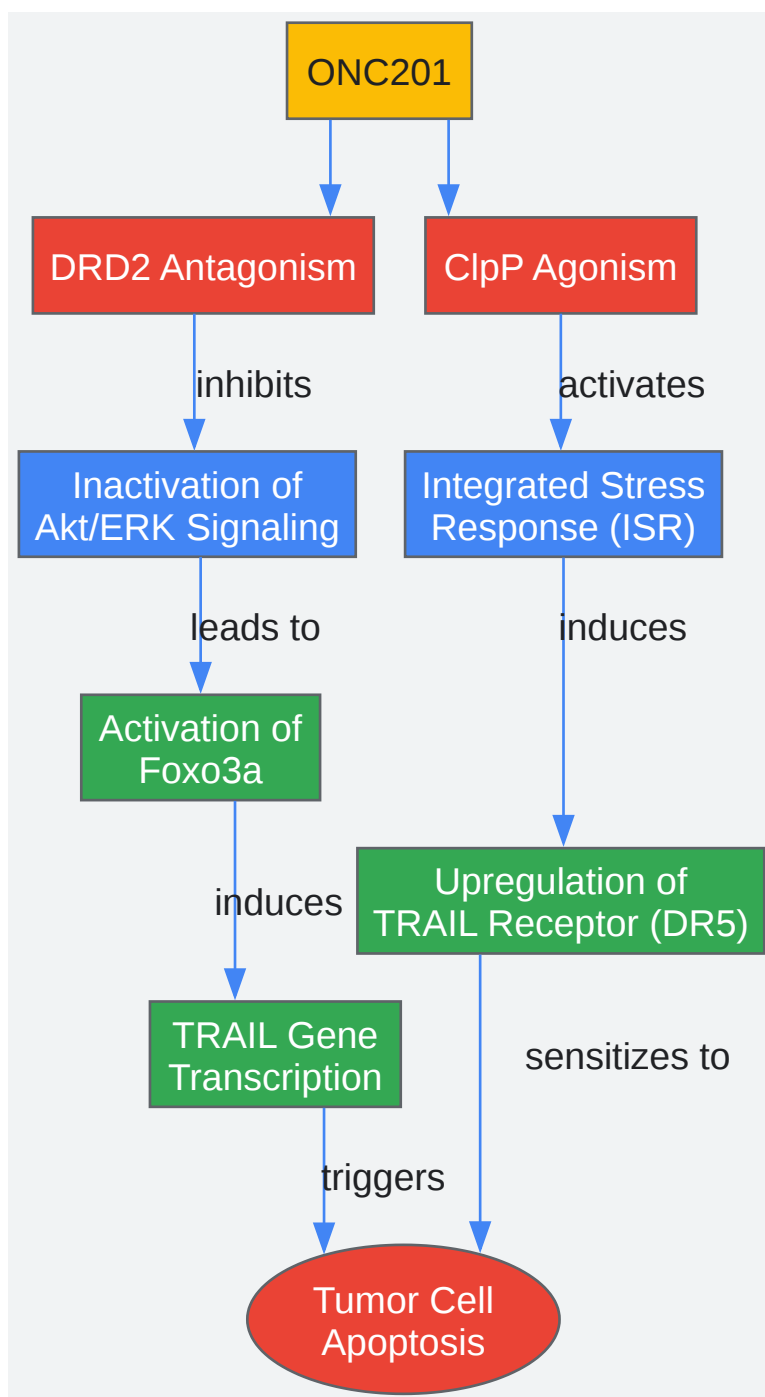
- Dissolution Media: 900 mL of pH 1.2 HCl, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer.
- Temperature: 37 ± 0.5 °C.
- Paddle Speed: 50 rpm.
- Procedure:
 - Place one ONC201 capsule in each dissolution vessel.
 - Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 45, 60, 90, and 120 minutes).
 - Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
 - Filter the samples immediately.
 - Analyze the concentration of ONC201 in the samples using a validated HPLC method.
- Data Analysis: Calculate the percentage of ONC201 dissolved at each time point.

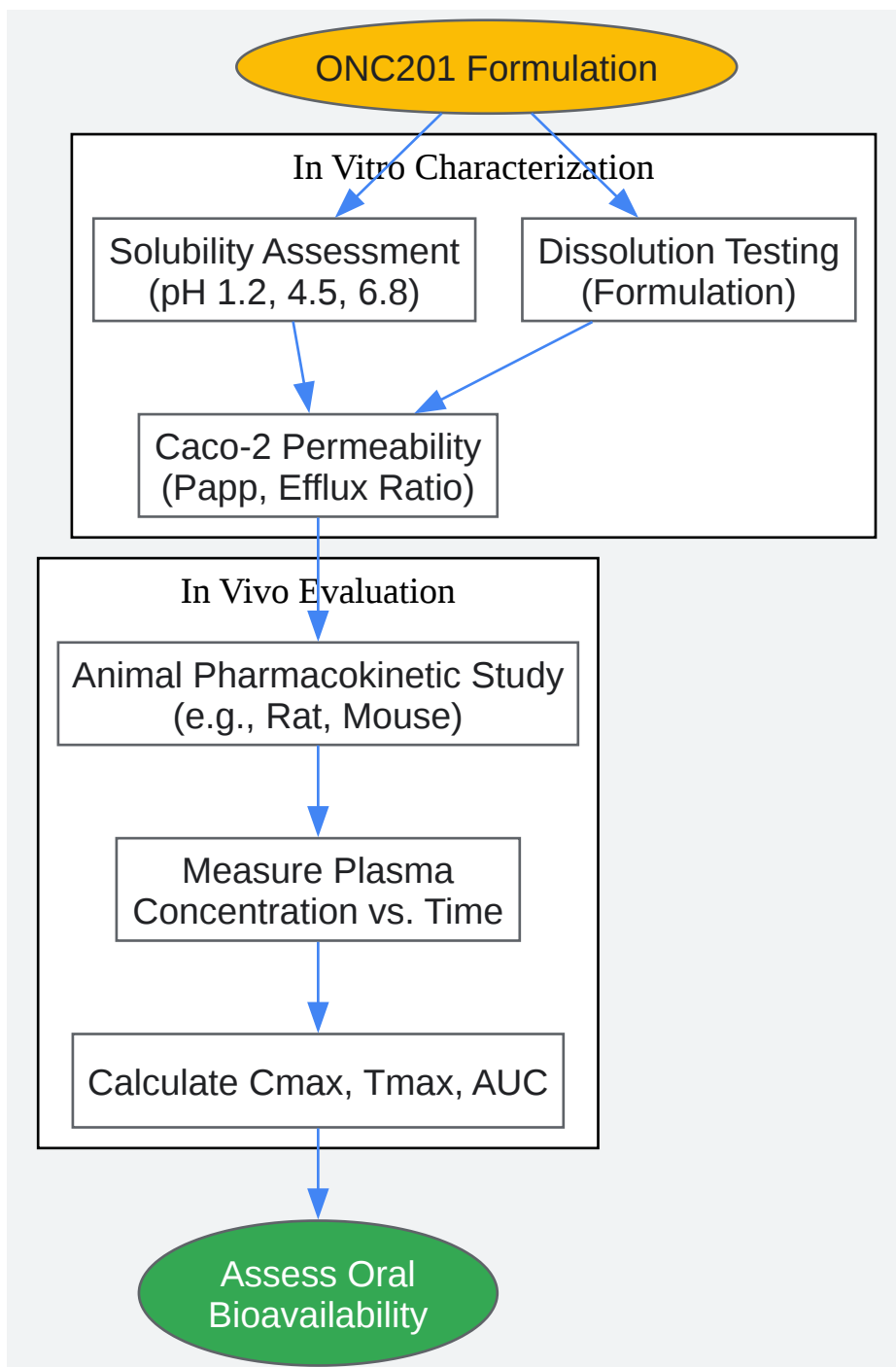
2. Caco-2 Permeability Assay for ONC201

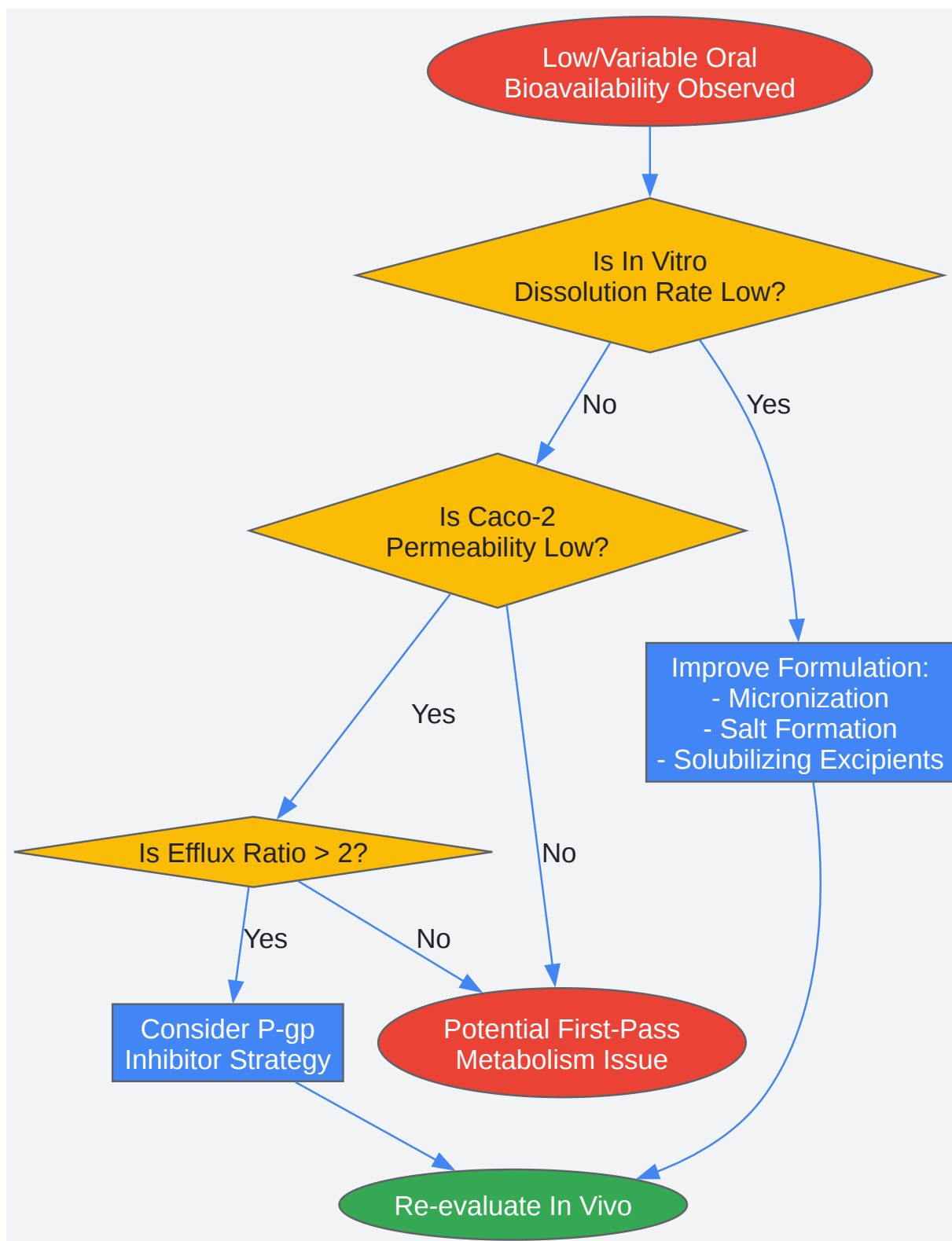
- Objective: To determine the intestinal permeability of ONC201 and assess if it is a substrate for efflux transporters.
- Cell Culture:
 - Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
 - Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
- Procedure:
 - Apical to Basolateral (A-B) Transport:

- Add ONC201 solution to the apical (donor) side of the Transwell insert.
- At specified time intervals, collect samples from the basolateral (receiver) side.
- Basolateral to Apical (B-A) Transport:
 - Add ONC201 solution to the basolateral (donor) side.
 - Collect samples from the apical (receiver) side at the same time intervals.
- Efflux Inhibition (optional): Repeat the A-B and B-A transport experiments in the presence of a P-gp inhibitor (e.g., verapamil).
- Analysis:
 - Quantify the concentration of ONC201 in all samples using LC-MS/MS.
 - Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
 - Calculate the efflux ratio (ER) = $P_{app} \text{ (B-A)} / P_{app} \text{ (A-B)}$. An ER > 2 suggests active efflux.[\[19\]](#)

Visualizations







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